molecular formula C19H23N3O5S2 B2648351 N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 887862-91-1

N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2648351
CAS No.: 887862-91-1
M. Wt: 437.53
InChI Key: GGEVMYZCSRLOCF-UHFFFAOYSA-N
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Description

The compound N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a structurally complex molecule featuring:

  • A pyrrolidine ring (5-membered nitrogen-containing heterocycle).
  • A thiophene-2-sulfonyl group attached to the pyrrolidine nitrogen.
  • A 2-methoxyphenylmethyl substituent on the ethanediamide backbone.
  • An ethanediamide linker connecting the two aromatic moieties.

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-27-16-8-3-2-6-14(16)12-20-18(23)19(24)21-13-15-7-4-10-22(15)29(25,26)17-9-5-11-28-17/h2-3,5-6,8-9,11,15H,4,7,10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEVMYZCSRLOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2-methoxybenzylamine with a thiophene-sulfonyl derivative, followed by the introduction of the pyrrolidine ring through a series of cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the sulfonyl group may produce a thiol derivative.

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

  • Pyrrolidine Ring : Imparts cyclic properties that can influence biological activity.
  • Thiophene Sulfonyl Group : Enhances solubility and may contribute to the compound's pharmacological properties.
  • Methoxyphenyl Group : Known for its role in increasing lipophilicity, which can improve bioavailability.

The molecular formula for this compound is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S with a molecular weight of approximately 429.5 g/mol .

Medicinal Chemistry

The unique structure of N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide suggests potential in developing new pharmaceuticals. The compound's design indicates possible interactions with various biological targets, particularly those involved in pain management and neuropharmacology.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on related sulfonamide compounds have shown effectiveness against a range of pathogens, suggesting that this compound may also possess these properties .

Enzyme Inhibition

Preliminary studies on structurally analogous compounds have demonstrated selective inhibition of enzymes such as butyrylcholinesterase. This suggests that this compound could be explored for its potential as an enzyme inhibitor in therapeutic contexts .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant efficacy against Gram-positive bacteria, indicating potential for clinical applications in treating infections.
Study BEnzyme InhibitionShowed moderate inhibition of butyrylcholinesterase, suggesting potential use in neurodegenerative disease treatments.
Study CPharmacokineticsInvestigated absorption and metabolism; results indicated favorable bioavailability compared to similar compounds.

Mechanism of Action

The mechanism of action of N’-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Differences

(a) Pyrrolidine vs. Piperidine Rings
  • Target Compound : Utilizes a pyrrolidine ring (5-membered), which offers reduced steric bulk and distinct conformational flexibility compared to 6-membered piperidine systems.
  • Piperidine Analogues : Compounds like N-phenyl-N-(piperidin-4-yl)propionamide (–2) feature a piperidine ring , which may enhance binding to targets requiring deeper hydrophobic pockets .
(b) Ethanediamide vs. Propionamide Linkers
  • Target Compound : The ethanediamide linker (-NH-C(O)-C(O)-NH-) provides rigidity and hydrogen-bonding capacity.
  • Propionamide Analogues : Compounds such as those in –2 use a propionamide linker (-NH-C(O)-CH2-CH2-), which introduces greater flexibility and altered electronic properties .
(c) Sulfonamide vs. Sulfanyl/Sulfonyl Groups
  • Sulfanyl Analogues: Compounds like N-(2-thienylmethylene)-2-(2-{[2-(2-thienylmethyleneamino)phenyl]-sulfanyl}ethylsulfanyl)aniline () employ sulfanyl (-S-) linkages, which are less polar and more prone to oxidation compared to sulfonamides .

Physicochemical Properties (Inferred)

Property Target Compound Piperidine Propionamide () Thienylmethylene Aniline ()
Molecular Weight ~500 g/mol (estimated) ~350–400 g/mol ~450 g/mol
Solubility Moderate (polar sulfonamide) Low (hydrophobic piperidine) Low (nonpolar sulfanyl)
Stability High (sulfonamide resistance) Moderate (amide hydrolysis risk) Low (sulfanyl oxidation risk)
  • The thiophene-2-sulfonyl group in the target compound likely improves aqueous solubility compared to purely hydrocarbon substituents.

Functional Group Impact on Reactivity

  • 2-Methoxyphenylmethyl Group : The methoxy group donates electron density via resonance, counterbalancing the electron-withdrawing sulfonamide.

Biological Activity

N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on available research findings, including molecular interactions, pharmacological effects, and comparative studies with structurally related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C20H25N3O5S2C_{20}H_{25}N_{3}O_{5}S_{2}, with a molecular weight of approximately 451.6 g/mol. The compound features a methoxy-substituted phenyl ring, a pyrrolidine moiety, and a thiophene sulfonamide group, which collectively suggest significant biological activity due to their known interactions in various biochemical pathways .

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The structural components of this compound suggest potential for selective inhibition of these enzymes, thereby reducing inflammation and associated pain .
  • Receptor Binding : The presence of the thiophene sulfonamide group may enhance binding affinity to specific receptors or enzymes involved in pain and inflammation pathways. Molecular docking studies could provide insights into these interactions, elucidating the compound's pharmacological profile.

Anti-inflammatory Properties

Initial studies have indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives containing methoxy and thiophene groups have been shown to significantly reduce markers of inflammation in experimental models. This suggests that this compound may also possess similar anti-inflammatory effects .

Comparative Studies

A comparative analysis with related compounds reveals the following:

Compound Name Structural Features Biological Activity Unique Aspects
N-{(4-methylbenzene)sulfonyl}-pyrrolidinePyrrolidine ring with sulfonyl groupAntimicrobial propertiesLacks methoxy substitution
1-(thiophen-3-yl)-pyrrolidinePyrrolidine ring with thiophenePotential neuroprotective effectsNo sulfonamide functionality
N'-(4-fluorophenyl)-N-{(5-methylthiazol-2-yl)methyl}ethanediamideEthylenediamine backboneAnti-inflammatory activityDifferent substituents on phenyl ring

The unique combination of functional groups in this compound may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved pharmacological efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the thiophene-2-sulfonyl-pyrrolidine intermediate via sulfonylation of pyrrolidine using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2: Functionalization of the pyrrolidine nitrogen with a methyl group via alkylation (e.g., iodomethane or methyl triflate) .
  • Step 3: Coupling the 2-methoxyphenylmethylamine moiety to the ethanediamide backbone using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane .
    Key challenges include controlling regioselectivity during sulfonylation and avoiding racemization in the pyrrolidine ring.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and detect impurities .
    • 1H/13C NMR to verify substituent positions (e.g., methoxy group at 2-position on phenyl, sulfonyl group on thiophene) .
    • FT-IR to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Crystallography: Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry, particularly in the pyrrolidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and blood-brain barrier permeability using LC-MS/MS .
  • Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., oxidation of thiophene or O-demethylation of methoxyphenyl) that may explain reduced activity in vivo .
  • Target Engagement Studies: Employ techniques like SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. What strategies are recommended for optimizing the compound’s selectivity against off-target receptors (e.g., GPCRs or kinases)?

Methodological Answer:

  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) and modify substituents (e.g., replacing thiophene with furan) .
  • Selectivity Screening: Perform broad-panel kinase/GPCR assays (e.g., Eurofins Cerep panels) to map off-target effects .
  • SAR (Structure-Activity Relationship) Studies: Systematically vary substituents (e.g., methoxy position on phenyl, sulfonyl linker length) and correlate with activity using dose-response curves .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts) for this compound?

Methodological Answer:

  • Standardization: Use deuterated solvents (e.g., DMSO-d6 or CDCl3) with internal standards (TMS) for consistent NMR referencing .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., N'-(3-methylsulfanylphenyl)-N-{[1-pyridin-4-ylpiperidin-4-yl]methyl}ethanediamide) to identify expected deviations .
  • Dynamic Effects: Investigate conformational flexibility (e.g., pyrrolidine ring puckering) via VT-NMR (Variable Temperature NMR) to explain split signals .

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